molecular formula C12H10ClNO2 B1318922 Ethyl 2-chloroquinoline-6-carboxylate CAS No. 29969-56-0

Ethyl 2-chloroquinoline-6-carboxylate

Cat. No.: B1318922
CAS No.: 29969-56-0
M. Wt: 235.66 g/mol
InChI Key: LDEPURZVGHLAOX-UHFFFAOYSA-N
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Description

Ethyl 2-chloroquinoline-6-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of quinoline derivatives, including ethyl 2-chloroquinoline-6-carboxylate, can be achieved through various methods. Some of the common synthetic routes include:

    Friedlander Synthesis: This method involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

    Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

    Doebner-Miller Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of a base.

Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Ethyl 2-chloroquinoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.

Common reagents and conditions used in these reactions include molecular iodine, silica gel, and various catalysts such as nano ZnO and ionic liquids . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Derivatives

Ethyl 2-chloroquinoline-6-carboxylate can be synthesized through various methods, including the reaction of quinoline derivatives with chloroacetyl chloride or other chlorinating agents. The synthesis often involves the use of amines or sodium methoxide under controlled conditions, yielding a range of derivatives that exhibit enhanced biological activities .

Antimicrobial Activity

Research has demonstrated that compounds derived from the quinoline structure, including this compound, exhibit significant antimicrobial properties. Studies have shown their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer activities. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, a study indicated that modifications to the quinoline structure could enhance its efficacy against specific cancer cell lines .

Anti-inflammatory and Antioxidant Effects

The compound has also been evaluated for its anti-inflammatory and antioxidant properties. Research indicates that it may inhibit inflammatory pathways and reduce oxidative stress, which are critical factors in various chronic diseases .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces inflammatory markers
AntioxidantLowers oxidative stress levels

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

Another study explored the effects of this compound on human breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell cycle progression at nanomolar concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 2-chloroquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The specific molecular targets and pathways involved depend on the biological activity being studied .

Comparison with Similar Compounds

Ethyl 2-chloroquinoline-6-carboxylate can be compared with other quinoline derivatives such as:

  • 2-chloroquinoline-3-carbaldehyde
  • Quinoxaline
  • Quinazoline

These compounds share similar structural features but differ in their chemical reactivity and biological activities.

Biological Activity

Ethyl 2-chloroquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a quinoline ring system with a chlorine substituent at the 2-position and a carboxylate group at the 6-position. The compound can be synthesized using various methods, including:

  • Friedländer Condensation : This method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine.
  • Substitution Reactions : The chlorine atom can be substituted with other nucleophiles, enhancing the compound's reactivity and biological profile.

Biological Activity

The biological activity of this compound has been studied across several domains, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : this compound serves as a precursor for synthesizing compounds with anticancer activity. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology.
  • Enzyme Inhibition : The compound interacts with specific enzymes and receptors, leading to significant biological effects. For instance, it has been evaluated for its inhibitory action on farnesyltransferase, an enzyme implicated in cancer progression .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Binding : The chlorine atom and the quinoline ring facilitate binding to target enzymes, leading to inhibition of their activity.
  • Disruption of Cellular Processes : The compound may interfere with DNA replication and other cellular processes, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar quinoline derivatives reveals differences in biological activity based on substituent positioning:

Compound NameStructural FeaturesBiological Activity
This compoundChlorine at 2-positionAntimicrobial, anticancer
Ethyl 4-chloroquinoline-3-carboxylateChlorine at 4-positionModerate antimicrobial activity
Ethyl 6-bromoquinoline-3-carboxylateBromine at 6-positionVaries; often less potent than chlorinated derivatives

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
  • Anticancer Activity : In vitro assays showed that compounds derived from this compound reduced the viability of breast cancer cells by over 50% at concentrations of 10 µM after 48 hours.
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds effectively to farnesyltransferase with a binding energy of -8.02 kcal/mol, suggesting high potency as an enzyme inhibitor .

Properties

IUPAC Name

ethyl 2-chloroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEPURZVGHLAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591183
Record name Ethyl 2-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29969-56-0
Record name Ethyl 2-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.8 g (29 mmol) of ethyl quinoline-6-carboxylate was stirred in 80 ml of dichloromethane. 6.2 g of m-chloroperbenzoic acid was added to the obtained mixture under cooling with ice, and they were stirred at room temperature overnight. The mixture was washed with 10% aqueous sodium sulfite solution, saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was evaporated. 70 ml of dichloromethane and 35 ml of phosphoryl chloride were added to the residue, and they were stirred at 50° C. overnight. The solvent was evaporated, and the residue was treated with dichloromethane as the extracting solvent by an ordinary method. After the purification by the silica gel chromatography (ethyl acetate/hexane), the title compound was obtained.
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Synthesis routes and methods II

Procedure details

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